Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18351599
InChI: InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-15-14-21(18-24)25(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3
SMILES:
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol

Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18351599

Molecular Formula: C23H30N2O2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
IUPAC Name tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-15-14-21(18-24)25(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3
Standard InChI Key HLBPSKSQGOREQB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Structure and Properties

The compound’s IUPAC name is tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate, with the canonical SMILES:
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3. Key structural features include:

  • Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.

  • Dibenzylamino group: Two benzyl groups attached to the pyrrolidine’s 3-position nitrogen.

  • tert-Butyl carbamate: A bulky ester protecting the pyrrolidine’s 1-position nitrogen .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₃₀N₂O₂
Molecular Weight366.5 g/mol
Boiling PointNot reported
Density~1.1 g/cm³ (estimated)
LogP (Lipophilicity)~3.5 (predicted)
SolubilitySoluble in DCM, THF, methanol

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential protection and functionalization steps:

  • Pyrrolidine ring formation: Starting from pyrrolidine, the 1-position is protected with a tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) in chloroform .

  • Dibenzylamination: Benzyl groups are introduced via nucleophilic substitution or reductive amination at the 3-position .

Key Challenges

  • Steric hindrance: The tert-butyl group complicates reactions at the 1-position, requiring optimized temperatures (0–25°C) .

  • Purification: Column chromatography is essential due to byproducts from incomplete benzylation .

Table 2: Representative Synthesis Yield

StepReagents/ConditionsYield
Boc protectionBoc₂O, CHCl₃, 0°C → RT85–98%
DibenzylaminationBnBr, K₂CO₃, DMF60–75%

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s dibenzylamino group enhances binding to hydrophobic enzyme pockets. Derivatives show inhibitory activity against:

  • Endothelin-converting enzyme (ECE): IC₅₀ ≈ 200 nM in analogs .

  • Zinc hydrolases: Potential for treating hypertension and heart failure .

Neurological Targets

Structural analogs (e.g., 3-(3-fluorobenzylamino) variants) exhibit affinity for NMDA receptors, suggesting cerebroprotective applications .

Table 3: Biological Activity of Structural Analogs

AnalogTargetIC₅₀/EC₅₀Source
3-(3-Fluoro-benzylamino) derivativeNMDA receptor74–83% inhibition at 100 µg/L
tert-Butyl 3-(isopropylamino)ECE214 nM

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureApplication
tert-Butyl 3-aminopyrrolidine-1-carboxylateC₉H₁₈N₂O₂Free amine at 3-positionPeptide synthesis
3-(3-Bromo-benzylamino) analogC₁₆H₂₃BrN₂O₂Bromine substituentRadiolabeling studies
3-(Aminomethyl)pyrrolidine derivativeC₁₀H₂₀N₂O₂Primary amine side chainTuberculosis drug intermediates

Future Directions

  • Drug delivery: Liposomal formulations to enhance bioavailability .

  • Targeted therapies: Conjugation with monoclonal antibodies for cancer treatment .

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